molecular formula C16H12O5S B14747932 4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate CAS No. 796-60-1

4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate

Cat. No.: B14747932
CAS No.: 796-60-1
M. Wt: 316.3 g/mol
InChI Key: CLRWKPAQUGJFDD-UHFFFAOYSA-N
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Description

4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate is a chemical compound with a complex structure that includes a benzopyran ring system. This compound is known for its various biological activities and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate typically involves the reaction of 4-Oxo-2-phenyl-4H-1-benzopyran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on cellular processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-phenyl-4H-1-benzopyran-7-yl methanesulfonate is unique due to its specific functional groups and the resulting biological activities. Its methanesulfonate group may confer unique properties compared to other similar compounds.

Properties

CAS No.

796-60-1

Molecular Formula

C16H12O5S

Molecular Weight

316.3 g/mol

IUPAC Name

(4-oxo-2-phenylchromen-7-yl) methanesulfonate

InChI

InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-14(17)10-15(20-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

CLRWKPAQUGJFDD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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